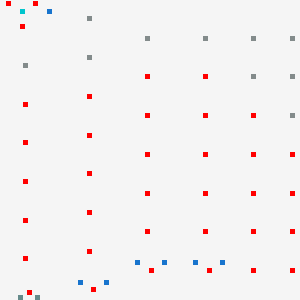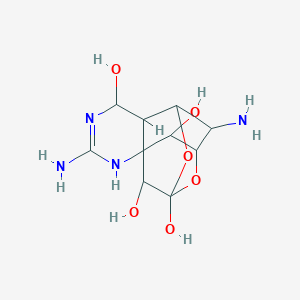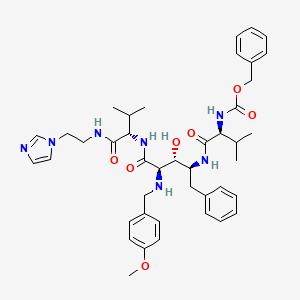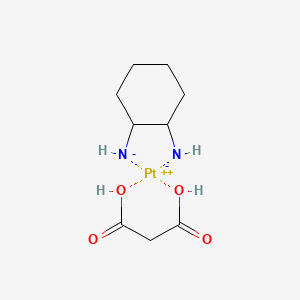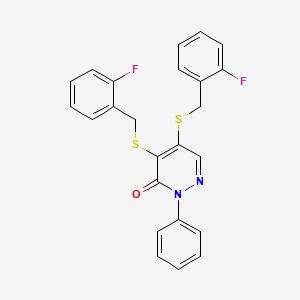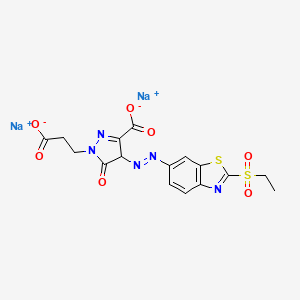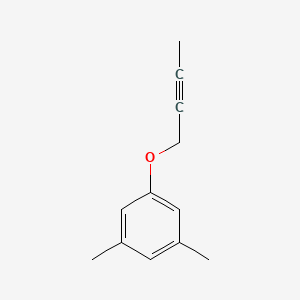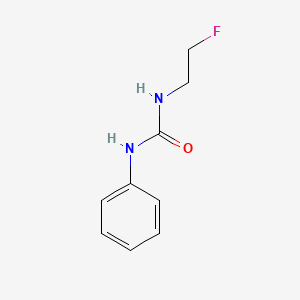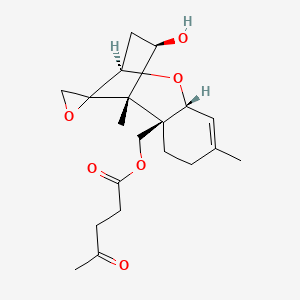
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves multiple steps, including the formation of the trichothecene skeleton and subsequent functionalization. The key steps typically include:
Formation of the trichothecene skeleton: This can be achieved through cyclization reactions involving sesquiterpenoid precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Esterification: Formation of the 15-(4-oxopentanoate) ester through esterification reactions using appropriate carboxylic acids and coupling agents.
Industrial Production Methods
Industrial production of trichothecenes, including Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)-, often involves fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the production of the desired trichothecene compound. The compound is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Trichothecenes can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the trichothecene skeleton, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, OsO4
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted trichothecene derivatives, each with distinct biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit protein synthesis.
Industry: Studied for its potential use in developing biopesticides and other agricultural applications.
Mécanisme D'action
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the disruption of cellular processes and can result in cell death. The compound also affects various signaling pathways, including those involved in apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3α,4β,8α)-
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
- Verrucarol
Uniqueness
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(4-oxopentanoate), (4beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities compared to other trichothecenes
Propriétés
Numéro CAS |
88980-77-2 |
|---|---|
Formule moléculaire |
C20H28O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl 4-oxopentanoate |
InChI |
InChI=1S/C20H28O6/c1-12-6-7-19(10-24-17(23)5-4-13(2)21)15(8-12)26-16-9-14(22)18(19,3)20(16)11-25-20/h8,14-16,22H,4-7,9-11H2,1-3H3/t14-,15-,16-,18-,19-,20?/m1/s1 |
Clé InChI |
NLYFULWRJFXADP-NPCROLCTSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)CCC(=O)C |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


